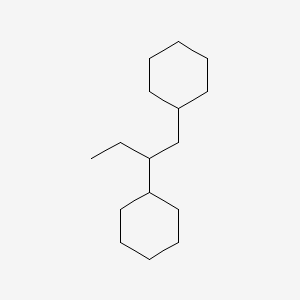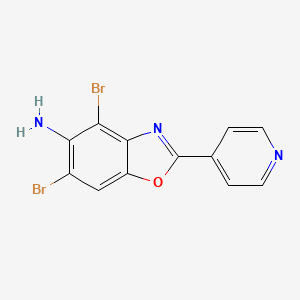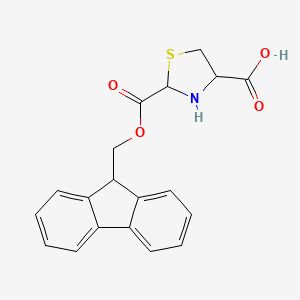
Fmoc-D-thioproline,fmoc-D-thz-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-thioproline, also known as Fmoc-D-thiazolidine-4-carboxylic acid, is a derivative of thioproline. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing thiaproline (Thz) residues. Thiaproline is employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions of peptide thioesters bearing an N-terminal cysteine residue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fmoc-D-thioproline is synthesized through a series of chemical reactions. The synthesis typically involves the protection of the thioproline with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved by reacting thioproline with Fmoc chloride in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of Fmoc-D-thioproline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-thioproline undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected peptides ready for further functionalization
Aplicaciones Científicas De Investigación
Fmoc-D-thioproline has a wide range of applications in scientific research:
Chemistry: Used in SPPS for the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostics.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mecanismo De Acción
The mechanism of action of Fmoc-D-thioproline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the thioproline residue to participate in further reactions, such as native chemical ligation .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-thiaproline
- Fmoc-thiazolidine-4-carboxylic acid
- Fmoc-Cys (methylcarboxamide)-OH
- Fmoc-Abu-OH
Uniqueness
Fmoc-D-thioproline is unique due to its ability to act as a masked cysteine residue, preventing self-ligation during peptide synthesis. This property makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential .
Propiedades
Fórmula molecular |
C19H17NO4S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)16-10-25-17(20-16)19(23)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,20H,9-10H2,(H,21,22) |
Clave InChI |
BEQBUZLTZXPWID-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
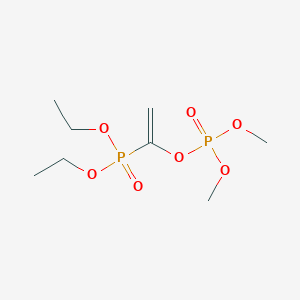

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
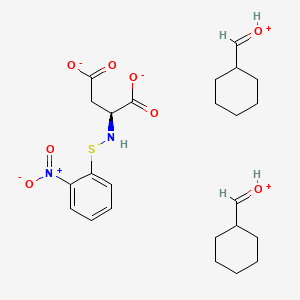
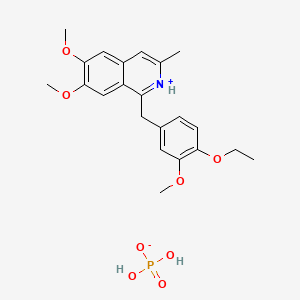

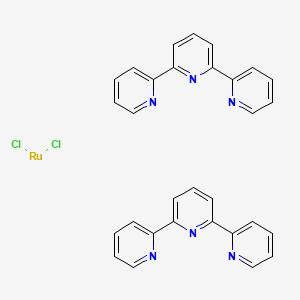
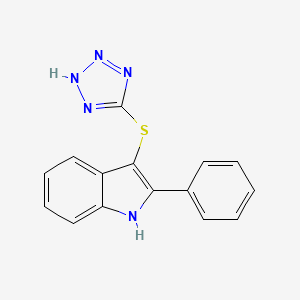
![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)

